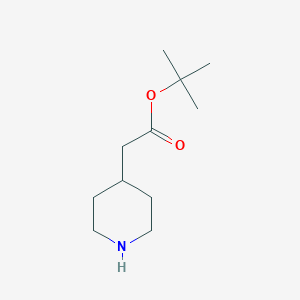
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline, also known as NPCA, is a chemical compound that has been used in various scientific research applications. This compound is an organic molecule with a molecular formula of C18H12ClN3O2 and a molecular weight of 343.76 g/mol. NPCA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline is not well understood. However, it has been reported that N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit antibacterial, antifungal, and anticancer activities.
Efectos Bioquímicos Y Fisiológicos
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been reported to have several biochemical and physiological effects. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit neuroprotective activity by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in lab experiments is its ease of synthesis and purification. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline is also relatively stable under normal laboratory conditions. However, N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has limitations in terms of its solubility in water and its potential toxicity. Therefore, appropriate safety measures should be taken when handling N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in the laboratory.
Direcciones Futuras
There are several future directions for the research on N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline. One direction is to investigate the mechanism of action of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in more detail. Another direction is to explore the potential applications of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in drug discovery and development. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can be used as a starting point for the synthesis of new compounds with improved pharmacological properties. Another direction is to investigate the potential of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline as a diagnostic tool for various diseases such as cancer and Alzheimer's disease. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can be used as a fluorescent probe for the detection of biomolecules and disease markers.
Métodos De Síntesis
The synthesis of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline involves the reaction of 3-chloroaniline and 4-nitrobenzaldehyde in the presence of a catalyst such as sodium acetate or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been used in various scientific research applications such as organic synthesis, material science, and medicinal chemistry. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been used as a building block for the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that have potential applications in gas storage, catalysis, and drug delivery.
Propiedades
Número CAS |
170162-35-3 |
|---|---|
Nombre del producto |
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline |
Fórmula molecular |
C18H13ClN2O2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
3-chloro-N-(4-nitrophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-5-4-8-18(13-14)20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(22)23/h1-13H |
Clave InChI |
PQKZAIDZGSOFCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Sinónimos |
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



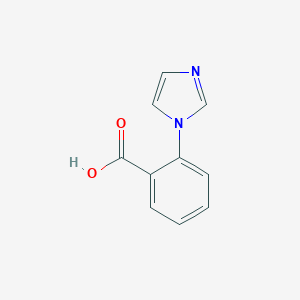
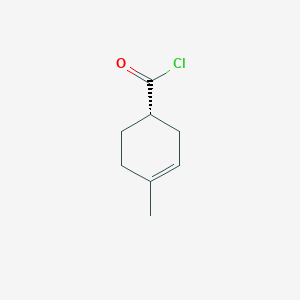
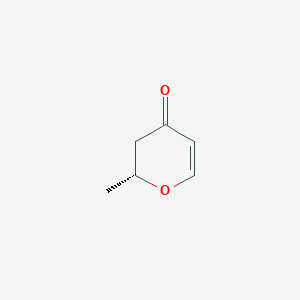
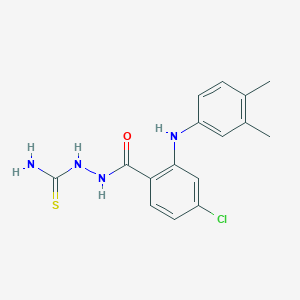
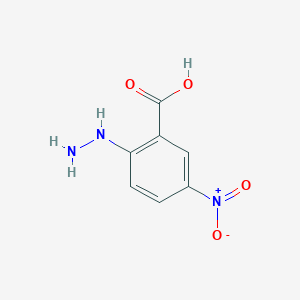
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
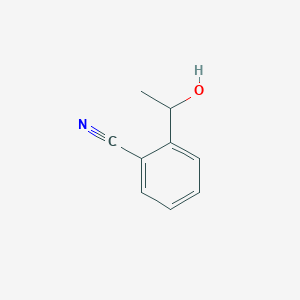

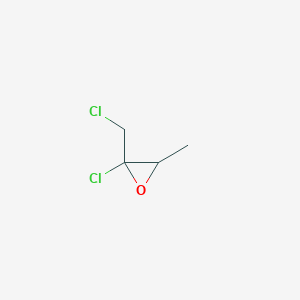
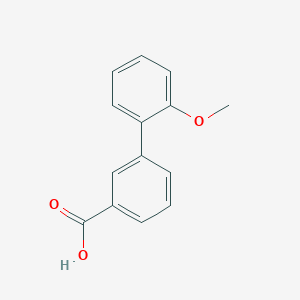
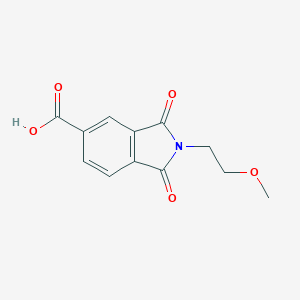
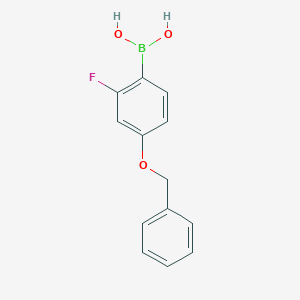
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
